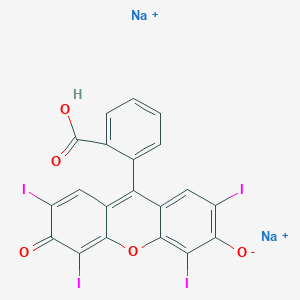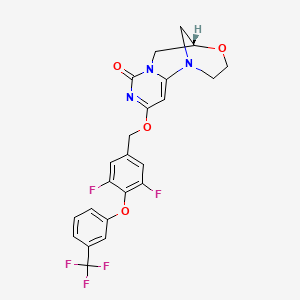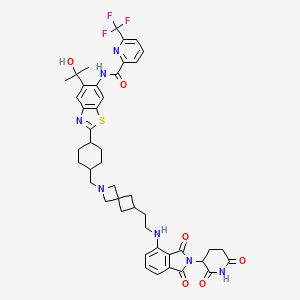
KRAS G12D inhibitor 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12D inhibitor 16 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation results in the substitution of glycine with aspartic acid at position 12, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
Vorbereitungsmethoden
The synthesis of KRAS G12D inhibitor 16 involves a series of chemical reactions, including the formation of a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
KRAS G12D inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
KRAS G12D inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12D inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma.
Wirkmechanismus
KRAS G12D inhibitor 16 exerts its effects by binding to the KRAS G12D mutant protein, preventing the exchange of guanosine diphosphate for guanosine triphosphate. This inhibition disrupts the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-MTOR pathways, which are crucial for cell proliferation and survival. The compound’s selectivity for the KRAS G12D mutation ensures targeted inhibition of cancer cells with minimal off-target effects .
Vergleich Mit ähnlichen Verbindungen
KRAS G12D inhibitor 16 is unique compared to other KRAS inhibitors due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include:
MRTX1133: A non-covalent inhibitor with high affinity for KRAS G12D.
TH-Z835: Another potent inhibitor that forms a salt bridge with the aspartic acid residue of KRAS G12D.
HRS-4642: A selective inhibitor with high affinity for KRAS G12D.
This compound stands out due to its unique binding mechanism and potential for therapeutic applications in cancers with the KRAS G12D mutation.
Eigenschaften
Molekularformel |
C32H39IN6O3 |
|---|---|
Molekulargewicht |
682.6 g/mol |
IUPAC-Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2 |
InChI-Schlüssel |
MWSOTQXCCZLZSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


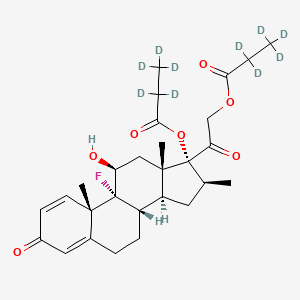

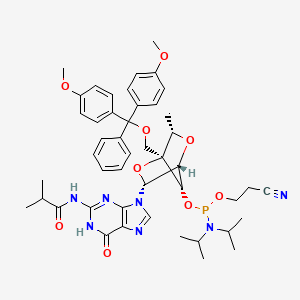
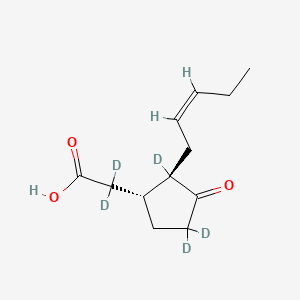
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
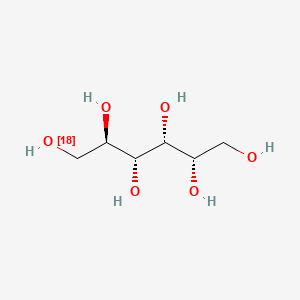

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
